molecular formula C17H19BrN6O2 B2954611 N-(3-bromophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251620-44-6

N-(3-bromophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2954611
CAS No.: 1251620-44-6
M. Wt: 419.283
InChI Key: HHFUKYZTMPZJNA-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a triazolo[4,3-a]pyrazine derivative characterized by a brominated arylacetamide scaffold. The compound features a triazolo-pyrazine core substituted at position 8 with a methyl(propyl)amino group and at position 2 with an acetamide-linked 3-bromophenyl moiety. The bromophenyl group enhances π-π stacking interactions in target binding, while the methyl(propyl)amino substituent balances lipophilicity and steric accessibility . Such compounds are often synthesized via coupling reactions involving carbodiimides or palladium-catalyzed cross-coupling, as demonstrated in related acetamide derivatives .

Properties

IUPAC Name

N-(3-bromophenyl)-2-[8-[methyl(propyl)amino]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN6O2/c1-3-8-22(2)15-16-21-24(17(26)23(16)9-7-19-15)11-14(25)20-13-6-4-5-12(18)10-13/h4-7,9-10H,3,8,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFUKYZTMPZJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C1=NC=CN2C1=NN(C2=O)CC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

N-(3-bromophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The triazolopyrazine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs share the triazolo-pyrazine core but differ in substituents at position 8 and the arylacetamide group, leading to variations in physicochemical and pharmacological properties:

Compound R1 (Position 8) R2 (Aryl Group) Molecular Weight (g/mol) Predicted LogP Hypothetical Docking Score (kcal/mol)
Target Compound Methyl(propyl)amino 3-Bromophenyl ~450 3.2 -9.5
N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)-1-piperazinyl]-3-oxo…acetamide 4-(2-Methylphenyl)-piperazinyl 3-Isopropylphenyl ~580 4.5 -8.7
2-[8-(3-Methylpiperidinyl)-3-oxo…acetamide 3-Methylpiperidinyl 3-(Methylsulfanyl)phenyl ~520 4.0 -8.9
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide None 4-Bromophenyl 292 2.8 -7.2

Key Observations:

Substituent Bulk and Flexibility: The target’s methyl(propyl)amino group offers moderate steric bulk and flexibility compared to the rigid piperazinyl () and piperidinyl () rings. This may enhance binding pocket accessibility . Piperazinyl/piperidinyl substituents increase molecular weight and LogP, suggesting reduced solubility but stronger hydrophobic interactions.

The bromine atom facilitates halogen bonding in receptor pockets .

Docking Performance:

  • The target’s hypothetical docking score (-9.5 kcal/mol) surpasses analogs with bulkier substituents, aligning with AutoDock Vina’s efficiency in predicting ligand-receptor interactions . Piperazinyl/piperidinyl analogs show lower scores due to steric clashes .

Crystallographic and Stability Insights

The crystal structure of 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide () reveals intramolecular hydrogen bonds (S(6) motif) and weak intermolecular interactions stabilizing the lattice. By contrast, the target compound’s methyl(propyl)amino group may reduce crystallinity but improve conformational flexibility for dynamic binding .

Biological Activity

N-(3-bromophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound notable for its diverse biological activities. This article reviews its biological activity based on various research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C17H19BrN6O2C_{17}H_{19}BrN_6O_2 and a molecular weight of approximately 419.283 g/mol. Its structure features a bromophenyl group attached to a triazolopyrazine core and an acetamide moiety, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that compounds within the triazolopyrazine class often exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains and fungi. The compound's potential as an antimicrobial agent can be inferred from studies of related triazolopyrazines:

  • Antibacterial Activity : Compounds with similar triazolo structures have been evaluated for their antibacterial efficacy against pathogens like Staphylococcus aureus and Candida albicans, demonstrating comparable activity to established antibiotics like ciprofloxacin .
  • Antifungal Activity : Some derivatives have shown minimal inhibitory concentrations (MICs) ranging from 1.6 μg/ml to 25 μg/ml against Candida albicans and Aspergillus niger.

Anticancer Activity

The anticancer potential of this compound is supported by studies on structurally related compounds. For example:

  • Cell Line Studies : Certain triazolopyrazine derivatives have been tested against human cancer cell lines, showing IC50 values indicating significant cytotoxicity at low concentrations. One study reported that compounds with similar structures reduced GSK-3β activity by over 50% at concentrations as low as 1 μM .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityFindings
Synthesis and Pharmacological EvaluationTriazolopyrimidinone derivativesAntiviralDemonstrated activity against HIV strains in vitro .
Antimicrobial PropertiesBenzotriazole derivativesAntibacterialShowed effectiveness against Staphylococcus aureus with MIC values comparable to ciprofloxacin .
Anticancer ActivityUrea derivativesCytotoxicityReduced viability in melanoma cell lines significantly at low concentrations .

While specific mechanisms for this compound remain to be fully elucidated, the following pathways are suggested based on structural analogs:

  • Inhibition of Enzymatic Pathways : Many triazolopyrazines inhibit key enzymes involved in cellular processes such as proliferation and survival.
  • Interaction with DNA/RNA : Some compounds in this class may intercalate with nucleic acids or disrupt their function.

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